![molecular formula C14H18N4S B2533818 4-((2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)甲基)-2-甲基噻唑 CAS No. 2034381-82-1](/img/structure/B2533818.png)

4-((2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)甲基)-2-甲基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

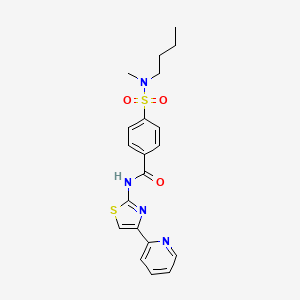

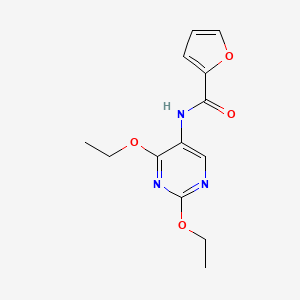

“4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole” is a compound that has been studied in the context of its potential biomedical applications . It is related to the pyrazolo[1,5-a]pyrazine class of compounds, which have been found in several potent drugs and have been recognized as important scaffolds in drug design .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The Biginelli-type reaction mentioned earlier is one example of a reaction that could potentially involve this compound . Another reaction involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .

科学研究应用

药物化学

该化合物属于一个专注于 5,6,7,8-四氢[1,2,4]三唑并-[4,3-a]吡嗪的小分子库的一部分,这些结构被认为是药物化学的基石 . 这些结构已被鉴定为可为多种受体提供有效配体 .

药物开发的构建模块

这些方法可以从市售的廉价试剂开始,快速获得多克级的目标衍生物 . 这使得它们成为药物开发的宝贵构建模块 .

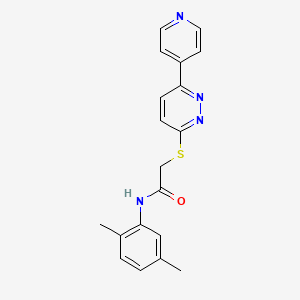

抗HBV活性

该化合物在治疗乙型肝炎方面显示出潜力。 该化合物的衍生物 GYH2-18 已被评估其抗HBV活性 . 两种化合物,2f 和 3k,表现出优异的抗HBV活性、低细胞毒性和可接受的口服 PK 特性 .

手性分离

该化合物已被用于手性分离研究。 已鉴定出 (6S)-环丙基 DPPC 异构体 2f-1、2f-3、3k-1 和 3k-3 比相应的 (6R)-异构体活性高得多 .

药物样化合物

该化合物属于“特权结构”的一部分,这些结构通常用作进一步衍生化的平台,以发现新型受体激动剂和拮抗剂 .

合成应用

未来方向

The future directions for research on this compound could involve further exploration of its potential biomedical applications, given the interest in related compounds . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.

作用机制

Target of Action

The primary target of the compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .

Biochemical Pathways

The action of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole on the mGluR2 receptor affects various biochemical pathways. The mGluR2 receptor is involved in the regulation of neurotransmitter release, and its modulation can impact the function of several neural circuits . The exact pathways affected by this compound and their downstream effects would require further investigation.

Result of Action

The molecular and cellular effects of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole’s action are related to its modulation of the mGluR2 receptor. As a negative allosteric modulator, it reduces the receptor’s activity, which can lead to changes in neurotransmitter release and neuronal excitability . The specific effects would depend on the context of receptor activation and the specific neural circuits involved.

属性

IUPAC Name |

4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRDRODWNPMXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)

![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)

![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)

![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)